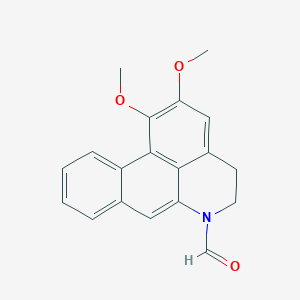

山莨菪碱三烯

描述

Daturabietatriene is a natural product found in Pinus luchuensis, Abies forrestii, and other organisms with data available.

科学研究应用

药用植物学和传统医学

山莨菪碱三烯是从曼陀罗 (Datura metel Linn) 的蒸汽树皮中分离出来的,这种植物以其药用特性而闻名 . 在传统医学中,曼陀罗中的化合物以其抗胆碱能特性而闻名,可以治疗哮喘、肌肉痉挛,并在手术或骨骼复位过程中用作止痛剂。

乙酰胆碱酯酶抑制

研究表明山莨菪碱三烯可能具有作为乙酰胆碱酯酶抑制剂的潜力 . 这种酶抑制对于治疗阿尔茨海默病等神经退行性疾病至关重要,因为它可以提高大脑中乙酰胆碱的水平,从而改善神经冲动传递。

分子对接研究

山莨菪碱三烯的分子对接研究表明其在乙酰胆碱酯酶活性位点的结合亲和力,与多奈哌齐(一种用于治疗阿尔茨海默病症状的药物)相比 . 这意味着它在药物设计和发现方面的潜在应用。

安全和危害

Daturabietatriene should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, measures should be taken to prevent further spillage or leakage . If inhaled or ingested, immediate medical attention is required .

作用机制

Target of Action

Daturabietatriene is a natural product derived from Pinus yunnanensis

Mode of Action

The mode of action of Daturabietatriene is currently unknown due to the lack of scientific studies on this specific compound

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound, determining how much of the compound reaches the site of action .

属性

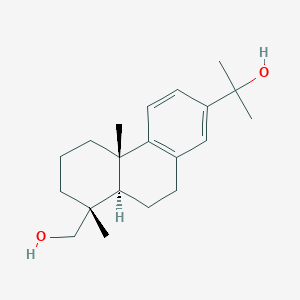

IUPAC Name |

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCPLBHSZGVMNG-YSIASYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

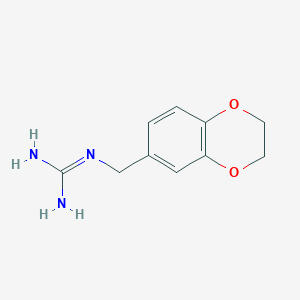

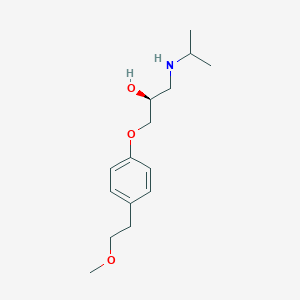

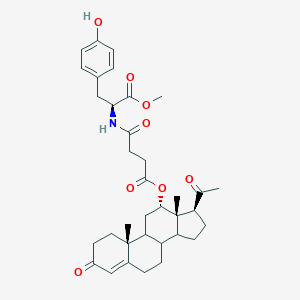

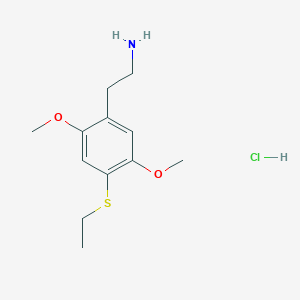

Q1: What is the chemical structure of daturabietatriene and how was it elucidated?

A1: Daturabietatriene is a tricyclic diterpene with the chemical name 15,18-dihydroxyabietatriene. Its structure was determined using a combination of spectral data analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chemical reactions []. While the paper doesn't provide the exact spectroscopic data, it indicates that these analyses played a crucial role in confirming the compound's identity.

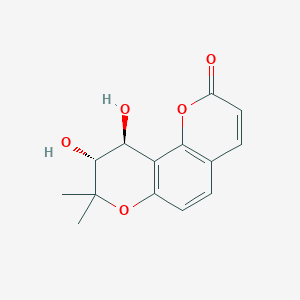

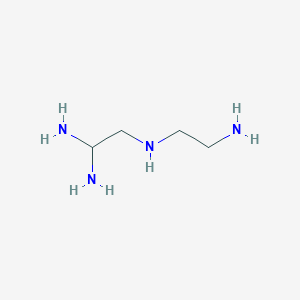

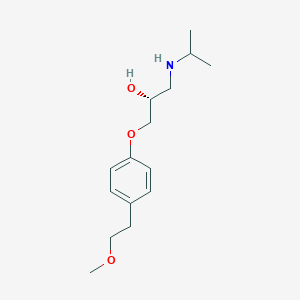

Q2: What other compounds were found alongside daturabietatriene in Datura metel Linn.?

A2: In addition to daturabietatriene, the researchers identified three other compounds in the steam bark of Datura metel Linn. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)

![[4-(3-hydroxypropyl)phenyl] acetate](/img/structure/B27179.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)